
1-(2,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its scientific research applications. This compound is known to interact with the cannabinoid receptors in the brain, producing a range of biochemical and physiological effects.
Mécanisme D'action
1-(2,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. This receptor is widely distributed throughout the brain and is involved in a range of physiological processes, including pain perception, mood regulation, and memory formation. By activating the CB1 receptor, this compound produces a range of effects, including analgesia, sedation, and alteration of mood and behavior.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including alterations in neurotransmitter release, changes in gene expression, and modulation of immune function. This compound has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, as well as to alter the activity of various ion channels and receptors in the brain. This compound has also been shown to modulate immune function, producing anti-inflammatory effects and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, as well as its ability to produce a range of effects on behavior and physiology. However, this compound also has several limitations, including its potential for abuse and dependence, as well as its potential to produce adverse effects on health and behavior.
Orientations Futures
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione, including further investigation of its mechanism of action, its potential therapeutic applications, and its potential for abuse and dependence. Additionally, research is needed to investigate the safety and efficacy of this compound in human subjects, as well as to develop new compounds with improved selectivity and potency for the CB1 receptor. Finally, research is needed to investigate the potential interactions between this compound and other drugs or compounds, as well as to investigate the potential for this compound to produce adverse effects on health and behavior.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione involves several steps, including the reaction of 1-(2,5-dimethoxyphenyl)-2-nitropropene with 4-methoxybenzylmagnesium bromide, followed by the reaction of the resulting intermediate with 3-phenyl-2,5-piperazinedione. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione has been extensively studied for its scientific research applications, particularly in the field of cannabinoid research. This compound has been used to study the effects of cannabinoids on the brain and behavior, as well as their potential therapeutic applications. This compound has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function.
Propriétés
Formule moléculaire |
C25H24N2O5 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O5/c1-30-19-11-9-18(10-12-19)27-23(28)16-26(21-15-20(31-2)13-14-22(21)32-3)25(29)24(27)17-7-5-4-6-8-17/h4-15,24H,16H2,1-3H3 |
Clé InChI |
FMHOHHVACFICBH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


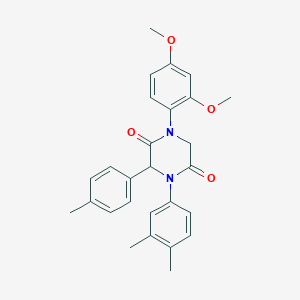
![4-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242475.png)
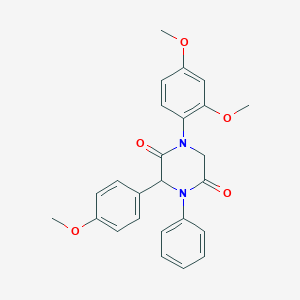
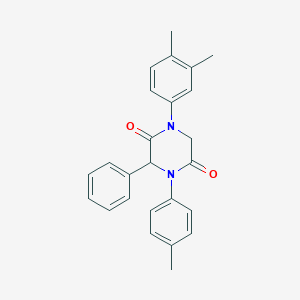
![1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242482.png)

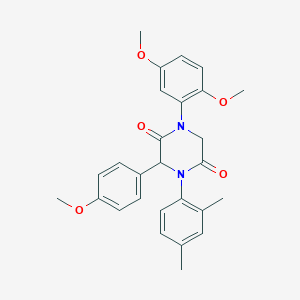
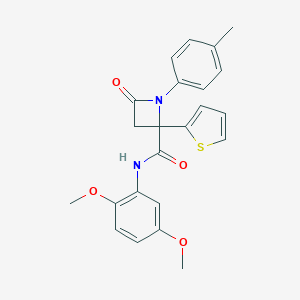
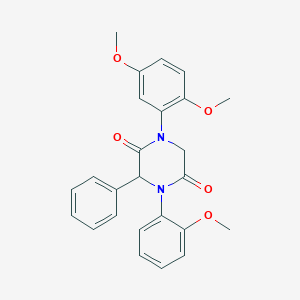
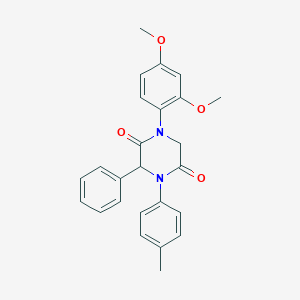
![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
![1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242497.png)
![1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242498.png)

